molecular formula C22H25N3O6S B4592732 ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4592732
M. Wt: 459.5 g/mol
InChI Key: QTWQEUNTBWSCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrobenzamido group, and a cyclopentylcarbamoyl group

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a precursor in industrial processes.

Preparation Methods

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the introduction of the nitrobenzamido and cyclopentylcarbamoyl groups. The synthetic route typically involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the thiophene ring.

    Introduction of the Nitrobenzamido Group:

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of a cyclopentylamine with a suitable carboxylic acid derivative to form the carbamoyl group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group may interact with biological molecules, while the thiophene ring could play a role in the compound’s overall activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-(2-((5-((4-METHYL-3-NITROBENZAMIDO)METHYL)-4-(M-TOLYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: This compound has a similar thiophene ring structure but includes a triazole group.

    ETHYL 4,5-DIMETHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has a similar thiophene ring but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-4-31-22(28)17-13(3)18(20(27)23-15-7-5-6-8-15)32-21(17)24-19(26)14-10-9-12(2)16(11-14)25(29)30/h9-11,15H,4-8H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQEUNTBWSCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

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